N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide
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Overview
Description
N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a cyanocyclopentyl group and an oxan-3-yl group attached to a benzamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyanocyclopentyl intermediate: This can be achieved by reacting cyclopentylamine with cyanogen bromide under controlled conditions.
Synthesis of the oxan-3-yl intermediate: This involves the preparation of the oxan-3-yl group, which can be synthesized from tetrahydrofuran (THF) through a series of oxidation and substitution reactions.
Coupling reaction: The final step involves coupling the cyanocyclopentyl intermediate with the oxan-3-yl intermediate in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxan-3-yl group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyanocyclopentyl group can be reduced to form primary amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used.
Major Products
Oxidation: Oxo derivatives of the oxan-3-yl group.
Reduction: Primary amines from the cyanocyclopentyl group.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclopentyl)-4-(oxan-3-yl)benzamide: can be compared with other benzamides like:
Uniqueness
- The presence of the oxan-3-yl group may impart unique steric and electronic properties, potentially leading to different biological activities compared to other benzamides.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-4-(oxan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-13-18(9-1-2-10-18)20-17(21)15-7-5-14(6-8-15)16-4-3-11-22-12-16/h5-8,16H,1-4,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXCVHUNZBNXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)C3CCCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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